

# Toxicological Profile of Ethyl 4-acetoxybutanoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 4-acetoxybutanoate

Cat. No.: B043729

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Disclaimer: Comprehensive toxicological data for **Ethyl 4-acetoxybutanoate** is not readily available in the public domain. This document summarizes the known information and provides data on its principal metabolite, gamma-hydroxybutyric acid (GHB), as a surrogate to infer potential toxicological effects. The provided experimental protocols are generic examples based on international guidelines and not specific to studies conducted on **Ethyl 4-acetoxybutanoate**.

## Introduction

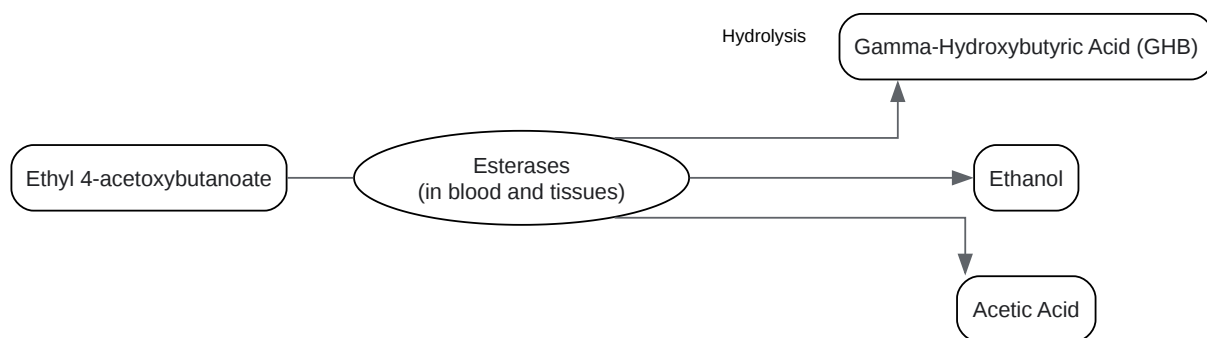
**Ethyl 4-acetoxybutanoate** is a chemical compound that can be metabolized in the human body to form gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.<sup>[1]</sup> Due to this metabolic conversion, the toxicological profile of **Ethyl 4-acetoxybutanoate** is intrinsically linked to the well-documented effects of GHB. GHB is known for its sedative and anesthetic properties and has been associated with recreational use and abuse.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the available toxicological information relevant to **Ethyl 4-acetoxybutanoate**, with a primary focus on the data available for its active metabolite, GHB.

## Physicochemical Properties

Property	Value	Reference
Chemical Name	Ethyl 4-acetoxybutanoate	
Synonyms	4-Acetoxybutyric acid ethyl ester, Ethyl 4-(acetyloxy)butyrate	
CAS Number	25560-91-2	
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	
Molecular Weight	174.19 g/mol	

## Metabolism to Gamma-Hydroxybutyric Acid (GHB)

The primary toxicological concern with **Ethyl 4-acetoxybutanoate** stems from its rapid hydrolysis in the body to GHB. This conversion is a critical aspect of its biological activity.



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Metabolism of **Ethyl 4-acetoxybutanoate** to GHB.

## Toxicological Data of Gamma-Hydroxybutyric Acid (GHB)

The following tables summarize the available toxicological data for GHB. It is crucial to interpret this data with the understanding that it pertains to the metabolite and not the parent compound,

Ethyl 4-acetoxybutanoate.

## Acute Toxicity

Test	Species	Route	Value	Reference
LD <sub>50</sub>	Data Not Available			

No definitive oral LD<sub>50</sub> value for GHB was found in the reviewed literature.

## Genotoxicity

Assay	System	Concentration/ Dose	Result	Reference
Ames Test	S. typhimurium	Not Available	Not Available	
In Vitro Chromosomal Aberration	Mammalian Cells	Not Available	Not Available	
In Vivo Micronucleus Test	Mouse	25-50 mg/kg/day (i.p.)	Equivocal	<a href="#">[4]</a> <a href="#">[5]</a>

A study on the in vivo mouse micronucleus assay reported a small but significant increase in micronuclei at doses of 25 and 50 mg/kg/day.[\[4\]](#)[\[5\]](#) However, the authors concluded that the results were not conclusive for demonstrating in vivo genotoxicity due to the small magnitude of the increase and the lack of a clear dose-response relationship.[\[4\]](#)[\[5\]](#)

## Reproductive and Developmental Toxicity

Study Type	Species	NOAEL	Effects Observed	Reference
Reproductive Toxicity	Not Available	Not Available	Not Available	
Developmental Toxicity	Not Available	Not Available	Not Available	

No specific reproductive or developmental toxicity studies for GHB were identified in the reviewed literature. The FDA-approved labeling for sodium oxybate (a salt of GHB) suggests no evidence of teratogenic properties.<sup>[6]</sup>

## Carcinogenicity

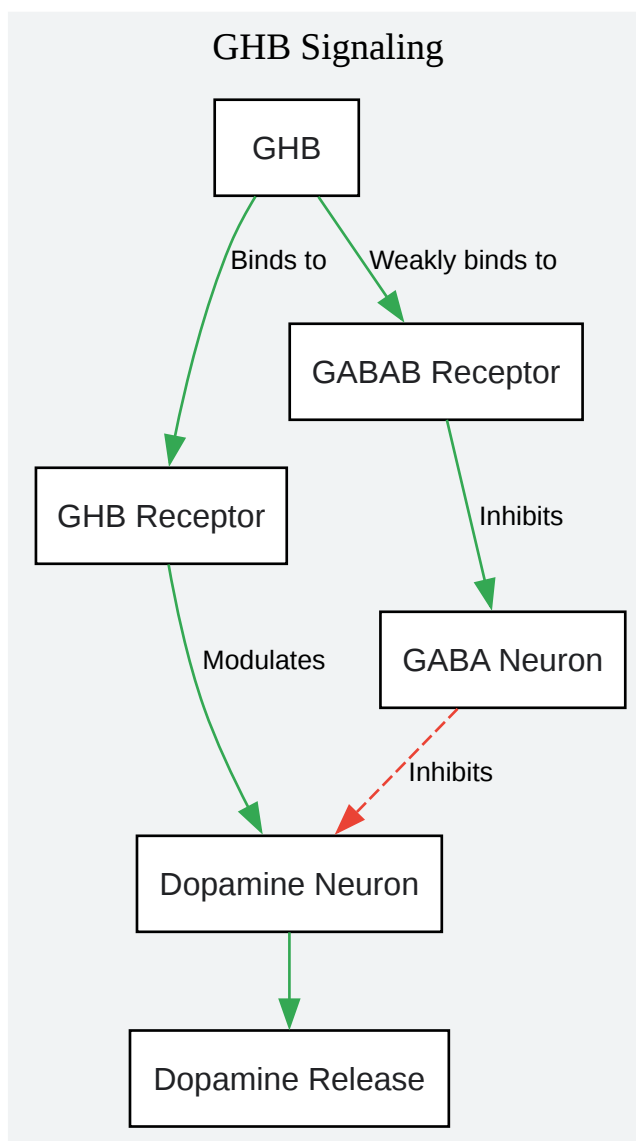
Species	Route	Duration	Result	Reference
Not Available	Not Available	Not Available	Not Available	

The FDA-approved labeling for sodium oxybate suggests no evidence of carcinogenic properties.<sup>[6]</sup>

## Pharmacodynamics and Mechanism of Action

The pharmacological and toxicological effects of **Ethyl 4-acetoxybutanoate** are mediated by its metabolite, GHB. GHB is a central nervous system (CNS) depressant with a complex mechanism of action.<sup>[2][3]</sup>

- **GABAergic System:** GHB is a weak agonist at GABAB receptors, which contributes to its sedative and hypnotic effects.<sup>[7]</sup>
- **GHB-Specific Receptors:** GHB also binds to its own high-affinity receptors, which are involved in modulating the release of various neurotransmitters, including dopamine.<sup>[7][8]</sup>
- **Dopaminergic System:** The interaction with the dopaminergic system is biphasic. At lower concentrations, GHB can stimulate dopamine release, while at higher concentrations, it inhibits dopamine release.<sup>[2]</sup> This dual action may contribute to its rewarding effects and abuse potential.



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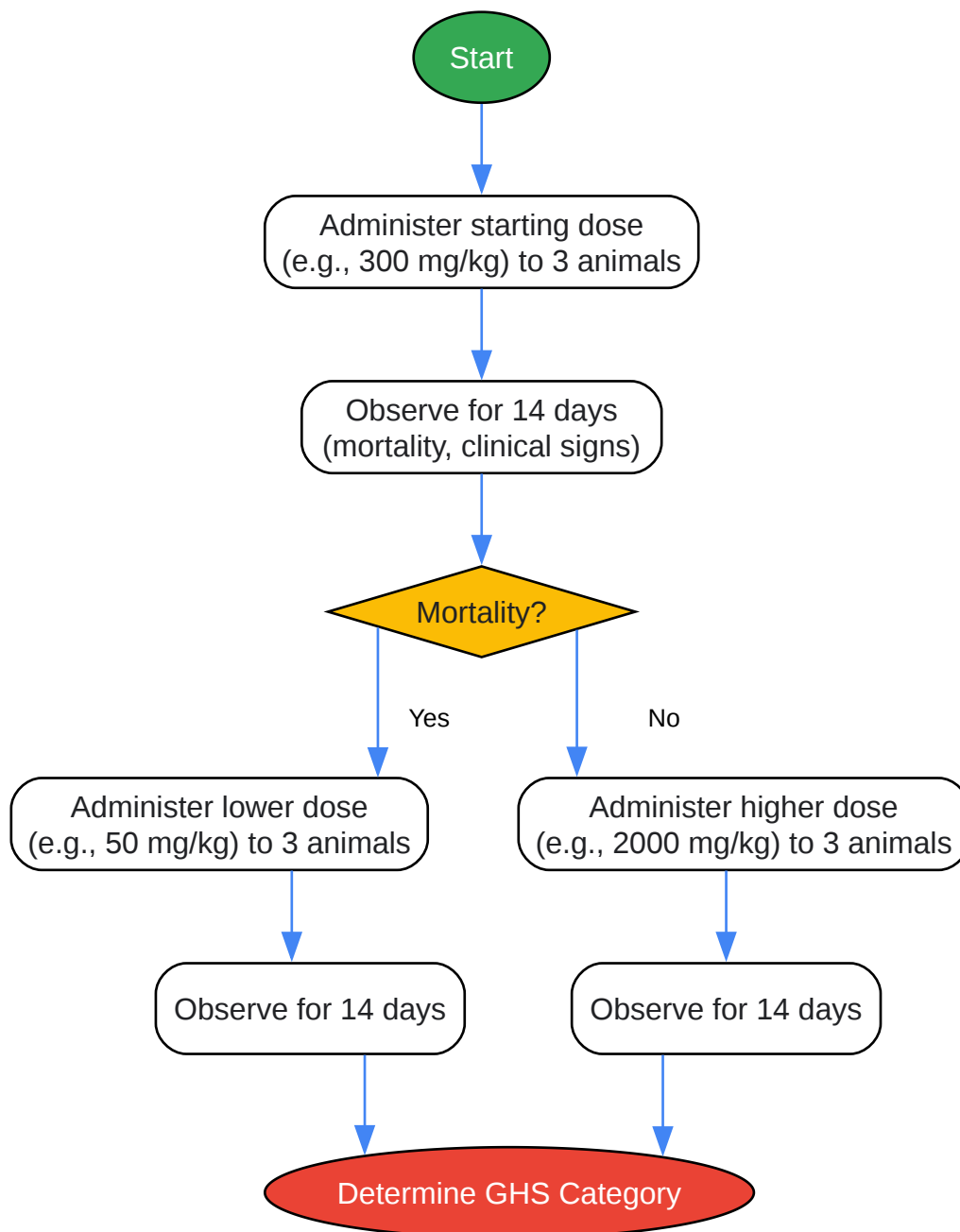
Simplified GHB Signaling Pathway.

## Experimental Protocols (Generic Examples)

Due to the lack of specific studies on **Ethyl 4-acetoxybutanoate**, the following are generic protocols for key toxicological assays based on OECD guidelines.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.



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Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

- Test Animals: Typically, rats of a single sex (usually females) are used.

- **Housing and Feeding:** Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage. The volume administered is kept constant.
- **Dose Levels:** A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.
- **Data Analysis:** The results are used to classify the substance into a GHS hazard category.[\[9\]](#)  
[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[\[13\]](#)

### Methodology:

- **Tester Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with different mutations are used to detect various types of point mutations.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- **Exposure:** The test substance is incubated with the bacterial strains. Two methods are commonly used: the plate incorporation method and the pre-incubation method.
- **Scoring:** After incubation, the number of revertant colonies (bacteria that have regained the ability to grow on a selective medium) is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

## In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Methodology:

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- **Metabolic Activation:** The test is conducted with and without an S9 metabolic activation system.
- **Exposure:** Cells are exposed to at least three concentrations of the test substance for a defined period.
- **Harvesting and Staining:** Cells are treated with a metaphase-arresting substance, harvested, and stained to visualize the chromosomes.
- **Microscopic Analysis:** Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- **Data Analysis:** A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

## Dopamine Receptor Binding Assay

This assay is used to determine the affinity of a compound for dopamine receptors.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

### Methodology:

- **Receptor Source:** Membranes from cells expressing a specific dopamine receptor subtype (e.g., D2) or from brain tissue rich in these receptors are used.
- **Radioligand:** A radiolabeled ligand with known high affinity for the receptor (e.g., [<sup>3</sup>H]spiperone) is used.



- **Competitive Binding:** The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
- **Separation:** Bound and free radioligand are separated by rapid filtration.
- **Quantification:** The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
- **Data Analysis:** The data is used to calculate the inhibitory constant ( $K_i$ ) of the test compound, which is a measure of its binding affinity.

## Conclusion

The toxicological profile of **Ethyl 4-acetoxybutanoate** is largely uncharacterized through direct studies. Its rapid metabolism to GHB indicates that its pharmacological and toxicological effects are likely to be similar to those of GHB. GHB is a CNS depressant with a complex mechanism of action involving both GABAB and specific GHB receptors, as well as modulation of the dopaminergic system. While some in vivo genotoxicity data for GHB exists, it is inconclusive. There is a significant lack of data on the acute, chronic, reproductive, and carcinogenic potential of both **Ethyl 4-acetoxybutanoate** and GHB. Therefore, any application of **Ethyl 4-acetoxybutanoate** in research or drug development should be approached with caution, and further comprehensive toxicological evaluation is warranted to establish a complete safety profile. The provided generic experimental protocols serve as a guide for the types of studies that would be necessary to achieve this.

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